

Application Notes and Protocols for Sophocarpine Monohydrate in Animal Models

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Compound of Interest

Compound Name: Sophocarpine monohydrate

Cat. No.: B7980214

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for **Sophocarpine monohydrate** in various animal models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the pharmacological properties of this compound.

Overview of Sophocarpine Monohydrate

Sophocarpine is a quinolizidine alkaloid extracted from plants of the Sophora genus. It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antiviral effects.^{[1][2]} These properties are attributed to its ability to modulate key signaling pathways, such as NF- κ B, MAPK, PI3K/AKT, and AMPK.^{[1][3]}

Dosage and Administration in Animal Models

The appropriate dosage and route of administration of **Sophocarpine monohydrate** vary depending on the animal model and the specific pathological condition being investigated. The following tables summarize the dosages used in various studies.

Table 1: Dosage of Sophocarpine Monohydrate in Mouse Models

| Indication | Mouse Strain | Dosage | Route of Administration | Key Findings |
|-------------------|----------------|------------------|-------------------------|---|
| Analgesia | Inbred Strains | 20, 40 mg/kg | Tail Vein Injection | Dose-dependent anti-nociceptive effects in thermal and chemical pain models.[4] |
| Analgesia | Not Specified | 20, 40, 80 mg/kg | Not Specified | Significantly prolonged delay period in hot plate test and tail-flick response. |
| Analgesia | Not Specified | 40, 80 mg/kg | Not Specified | Dose-dependent inhibition of acetic acid-induced writhing. |
| Anti-inflammatory | Inbred Strains | 20, 40 mg/kg | Tail Vein Injection | Significant dose-dependent anti-inflammatory effects in xylene-induced ear edema and acetic acid-induced vascular permeation. |
| Anti-inflammatory | Not Specified | 20, 40, 80 mg/kg | Not Specified | Significantly inhibited xylene-induced ear edema. |
| Type 2 Diabetes | Not Specified | Not Specified | Not Specified | Regulated blood glucose and insulin levels. |

| | | | | |
|-----------------|-------------------|---------------|-----------------|---|
| Asthma | Not Specified | Not Specified | Not Specified | Demonstrated anti-asthmatic activity in an ovalbumin-induced model. |
| Toxicity (LD50) | Not Specified | >1,000 mg/kg | Not Specified | Low acute toxicity observed. |
| Anti-tumor | Inbred Mice (615) | Not Specified | Intraperitoneal | Moderately inhibited transplanted tumors (S180, U14, Lio 1, W256, and L 615) with inhibition rates of 31-56%. |

Table 2: Dosage of Sophocarpine Monohydrate in Rat Models

| Indication | Rat Strain | Dosage | Route of Administration | Key Findings |
|-------------------|----------------|---------------|-------------------------|---|
| Anti-inflammatory | Sprague-Dawley | 15, 30 mg/kg | Tail Vein Injection | Significant dose-dependent anti-inflammatory effect on carrageenan-induced hind paw edema. |
| Cardiac Fibrosis | Not Specified | Not Specified | Not Specified | Attenuated cardiac fibrosis in an overload-induced model. |
| Colitis | Not Specified | Not Specified | Not Specified | Exerted a strong anti-inflammatory effect in a 2,4,6-trinitrobenzene sulfonic acid-induced colitis model. |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Acetic Acid-Induced Writhing Test (Mouse)

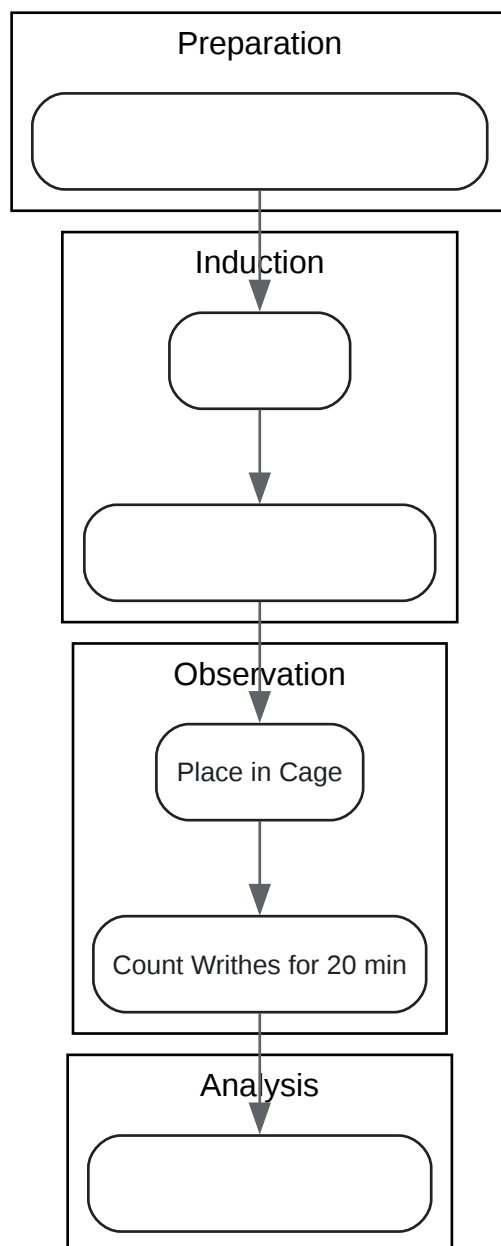
This model is used to evaluate peripheral analgesic activity.

Protocol:

- Administer **Sophocarpine monohydrate** (e.g., 40, 80 mg/kg) or vehicle control to mice.
- After a 30-minute absorption period, inject a 1% v/v acetic acid solution (10 mL/kg) intraperitoneally.

- Immediately place each mouse in an individual transparent cage.
- Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
- A significant reduction in the number of writhes in the treated group compared to the control group indicates an analgesic effect.

Experimental Workflow: Acetic Acid-Induced Writhing Test



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Workflow for the acetic acid-induced writhing test.

Hot Plate Test (Mouse)

This model is used to assess central analgesic activity.

Protocol:

- Place mice individually on a hot plate maintained at a constant temperature of $55 \pm 0.5^{\circ}\text{C}$.
- Measure the latency to a discomfort reaction (e.g., licking paws or jumping) as the baseline. A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.
- Administer **Sophocarpine monohydrate** (e.g., 20, 40, 80 mg/kg) or vehicle control.
- Measure the reaction latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
- A significant increase in the reaction latency in the treated group compared to the control group indicates a central analgesic effect.

Xylene-Induced Ear Edema (Mouse)

This model is used to evaluate acute anti-inflammatory activity.

Protocol:

- Administer **Sophocarpine monohydrate** (e.g., 20, 40, 80 mg/kg) or a positive control like dexamethasone (2.5 mg/kg) to mice.
- After a specified absorption period, apply a fixed volume of xylene to the anterior and posterior surfaces of one ear to induce inflammation. The other ear serves as a control.
- After a set time (e.g., 1-2 hours), sacrifice the mice and remove the ears.
- Use a punch to obtain circular sections of the same diameter from both the treated and control ears and weigh them.
- The difference in weight between the two ear punches is a measure of the edema. A significant reduction in edema in the treated group indicates anti-inflammatory activity.

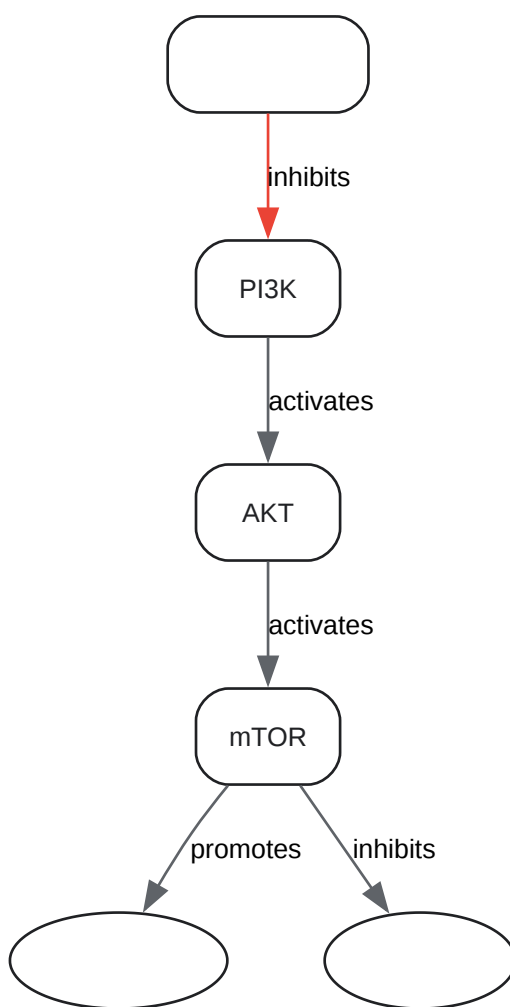
Signaling Pathways Modulated by Sophocarpine

Sophocarpine exerts its pharmacological effects by modulating several key intracellular signaling pathways.

Inhibition of the PI3K/AKT/mTOR Pathway

Sophocarpine has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer cells. This inhibition leads to decreased cell proliferation, migration, and invasion, and an increase in apoptosis.

Sophocarpine's Inhibition of the PI3K/AKT/mTOR Pathway



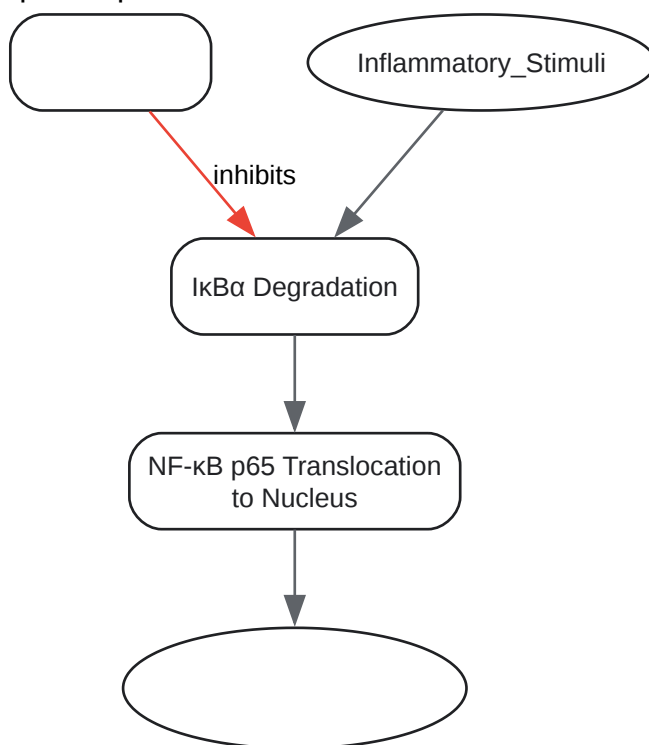
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Inhibitory effect of Sophocarpine on the PI3K/AKT/mTOR pathway.

Modulation of the NF- κ B Signaling Pathway

Sophocarpine can suppress the activation of the NF- κ B signaling pathway, a key regulator of inflammation. It prevents the degradation of I κ B α , which in turn inhibits the translocation of the p65 subunit of NF- κ B to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.

Sophocarpine's Modulation of the NF- κ B Pathway



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Sophocarpine's inhibitory effect on NF- κ B signaling.

Pharmacokinetics and Toxicity

Sophocarpine exhibits a relatively short half-life in plasma, with a $t_{1/2}$ of approximately 1.17 hours in rats. Its distribution in the body follows a two-compartment model. The acute toxicity of

Sophocarpine is low, with an LD50 in mice exceeding 1,000 mg/kg.

Conclusion

Sophocarpine monohydrate is a promising natural compound with diverse pharmacological activities demonstrated in various animal models. The provided dosages, administration routes, and experimental protocols serve as a valuable resource for researchers investigating its therapeutic potential. Further studies are warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

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